Bicuculline methochloride

Description

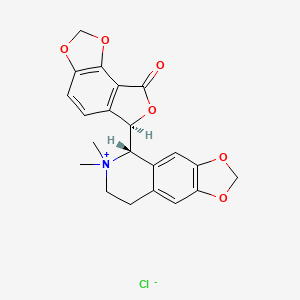

Structure

3D Structure of Parent

Properties

IUPAC Name |

(6R)-6-[(5S)-6,6-dimethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl]-6H-furo[3,4-g][1,3]benzodioxol-8-one;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20NO6.ClH/c1-22(2)6-5-11-7-15-16(26-9-25-15)8-13(11)18(22)19-12-3-4-14-20(27-10-24-14)17(12)21(23)28-19;/h3-4,7-8,18-19H,5-6,9-10H2,1-2H3;1H/q+1;/p-1/t18-,19+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLJKFAMYSYWMND-GRTNUQQKSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC2=CC3=C(C=C2C1C4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1(CCC2=CC3=C(C=C2[C@H]1[C@H]4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90191956 | |

| Record name | Bicuculline methochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90191956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38641-83-7, 53552-05-9 | |

| Record name | Bicuculline methochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038641837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bicuculline methochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90191956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [R-(R*,S*)]-5-(6,8-Dihydro-8-oxofuro[3,4-e]-1,3-benzodioxol-6-yl)-5,6,7,8-tetrahydro-6,6-dimethyl-1,3-dioxolo[4,5-g]isoquinolinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BICUCULLINE METHOCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3UNE1K4AF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the mechanism of action of Bicuculline methochloride?

An In-Depth Technical Guide to the Mechanism of Action of Bicuculline Methochloride

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of this compound, a pivotal pharmacological tool in neuroscience research. We will dissect its molecular interactions with the γ-aminobutyric acid type A (GABA-A) receptor, contextualize its function as a competitive antagonist, and explore its applications in elucidating the dynamics of neural circuitry. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's properties, from its chemical advantages to its complex biological effects, including critical off-target activities.

The Central Role of GABAergic Inhibition

In the mammalian central nervous system (CNS), the delicate balance between excitation and inhibition is fundamental to all aspects of brain function.[1] The primary mediator of fast synaptic inhibition is γ-aminobutyric acid (GABA).[2] GABA exerts its influence through two main classes of receptors: the ionotropic GABA-A receptors and the metabotropic GABA-B receptors.[3] This guide focuses on the GABA-A receptor, a ligand-gated ion channel that is the principal target of this compound.[4]

GABA-A receptors are pentameric structures assembled from a diverse family of 19 possible subunits (e.g., α, β, γ, δ).[5] The most common isoform in the brain consists of two α, two β, and one γ subunit (α₂β₂γ) arranged around a central chloride (Cl⁻) permeable pore.[5][6] The binding sites for the endogenous ligand, GABA, are located at the interface between the α and β subunits.[7] Upon binding of two GABA molecules, the receptor undergoes a conformational change, opening the channel and allowing Cl⁻ ions to flow into the neuron.[6] This influx of negative ions typically leads to hyperpolarization of the cell membrane, making the neuron less likely to fire an action potential and thus producing an inhibitory effect.[2]

This compound: A Chemically Optimized Antagonist

Bicuculline is a phthalide-isoquinoline alkaloid first identified in 1932.[4] While effective as a GABA-A receptor antagonist, its utility in aqueous experimental settings is limited by poor water solubility and instability.[3] this compound is a quaternary salt of (+)-bicuculline, a modification that confers significant practical advantages for researchers.

| Property | (+)-Bicuculline | (-)-Bicuculline Methochloride |

| Molecular Formula | C₂₀H₁₇NO₆ | C₂₁H₂₀ClNO₆ |

| Molecular Weight | 367.35 g/mol | 417.85 g/mol |

| Solubility | Soluble in DMSO (100mM)[8] | Soluble in water (100mM)[9] |

| Stability | Rapid hydrolysis in aqueous acid[8] | More stable in aqueous solutions |

| Primary Target | GABA-A Receptor[4] | GABA-A Receptor[9] |

| Potency (IC₅₀) | ~2 µM[4] | Similar potency to the free base[3] |

The enhanced water solubility and stability of the methochloride salt make it the preferred formulation for a wide range of in vitro applications, particularly in electrophysiology, where precise and stable concentrations in aqueous recording solutions are paramount.[3]

The Core Mechanism: Competitive Antagonism

The primary mechanism of action of this compound is as a competitive antagonist at the GABA-A receptor.[8][9][10] It binds directly to the orthosteric GABA binding site at the α/β subunit interface but does not activate the receptor.[3]

By physically occupying this recognition site, this compound prevents GABA from binding and inducing the conformational change necessary for channel opening.[9] This blockade of GABA-A receptor-mediated currents prevents the inhibitory influx of Cl⁻, leading to a state of disinhibition and a net increase in neuronal excitability.[10] This potent disinhibitory effect is the basis for its convulsant action and its utility in modeling epileptic activity in experimental preparations.[4]

A hallmark of competitive antagonism is that its effect can be surmounted by increasing the concentration of the agonist. In functional studies, the presence of bicuculline causes a parallel rightward shift in the GABA concentration-response curve, with no reduction in the maximal response, which is consistent with this mechanism.[11][12]

Caption: Competitive antagonism at the GABA-A receptor.

Mechanistic Distinctions from Other Modulators

A nuanced understanding of this compound requires comparison with other GABA-A receptor antagonists, most notably picrotoxin.

-

Bicuculline vs. Picrotoxin : Unlike bicuculline, picrotoxin is a non-competitive antagonist .[3] It does not bind to the GABA recognition site but instead acts as a channel blocker, physically occluding the Cl⁻ pore.[13] This mechanistic difference is evident in functional assays: picrotoxin depresses the maximum response to GABA and does not cause a parallel shift in the dose-response curve.[12] This makes the two compounds valuable complementary tools to confirm that an observed effect is specifically due to antagonism at the GABA binding site versus channel blockade.

-

Allosteric Interactions : Some evidence suggests a more complex role for bicuculline beyond simple competition. It has been described as a negative allosteric inhibitor of channel opening, particularly for channels gated by anesthetic agents like pentobarbital.[9][14] This indicates that while its primary action is at the GABA site, its binding can also allosterically influence the receptor's conformational state, preventing it from opening even when other activating ligands are bound.[15]

Critical Caveat: Off-Target Effects

While widely used as a specific GABA-A receptor antagonist, it is crucial for researchers to be aware that bicuculline and its quaternary salts are not perfectly selective. The most significant off-target activity is the blockade of small-conductance Ca²⁺-activated potassium (SK) channels .[16][17]

SK channels are responsible for the afterhyperpolarization (AHP) that follows action potentials, which serves to regulate neuronal firing rates. By blocking these channels, this compound can reduce the AHP, leading to an increase in neuronal excitability and burst firing. This effect is independent of its action on GABA-A receptors.

Experimental Implication: This off-target effect can confound the interpretation of results. An increase in neuronal firing following bicuculline application may result from GABA-A receptor blockade, SK channel blockade, or a combination of both. Therefore, when investigating the role of GABAergic inhibition, it is best practice to confirm key findings using a structurally unrelated GABA-A antagonist, such as gabazine (SR 95531), which does not affect SK channels.[3]

Methodologies and Experimental Protocols

This compound is a cornerstone of modern electrophysiology. Its primary application is the pharmacological isolation of excitatory synaptic currents.

Protocol: Isolation of Glutamatergic Excitatory Postsynaptic Currents (EPSCs)

This protocol describes a typical whole-cell voltage-clamp experiment in an in vitro brain slice preparation to study AMPA receptor-mediated EPSCs.

-

Preparation : Prepare acute brain slices (e.g., hippocampus, cortex) from a rodent according to standard laboratory procedures.

-

Recording Solution (ACSF) : Continuously perfuse the slice with artificial cerebrospinal fluid (ACSF) saturated with 95% O₂ / 5% CO₂. The ACSF should contain (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, and 10 glucose.

-

Electrode Solution : Prepare an internal solution for the patch pipette containing (in mM): 130 Cs-gluconate, 10 HEPES, 10 phosphocreatine, 5 QX-314, 4 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.3 with CsOH). Cesium and QX-314 are used to block potassium and sodium channels, respectively, to improve voltage-clamp quality.

-

Establish Recording : Obtain a whole-cell voltage-clamp recording from a neuron of interest. Hold the neuron at a membrane potential of -70 mV to favor inward currents through AMPA receptors and minimize NMDA receptor activation due to their voltage-dependent Mg²⁺ block.

-

Baseline Recording : Place a stimulating electrode near the neuron to evoke synaptic responses. Record stable baseline EPSCs for 5-10 minutes.

-

Pharmacological Blockade : To isolate AMPA receptor-mediated currents, add the following to the perfusing ACSF:

-

This compound (10-20 µM) : To block GABA-A receptor-mediated inhibitory postsynaptic currents (IPSCs).[9]

-

D-AP5 (50 µM) : To block NMDA receptor-mediated excitatory currents.

-

-

Data Acquisition : After a 10-minute wash-in period for the antagonists, record the isolated AMPA receptor-mediated EPSCs. Analyze changes in amplitude, frequency, and kinetics to study synaptic function.

Caption: Workflow for isolating AMPA receptor EPSCs.

Conclusion

This compound is an indispensable tool for probing the function of the inhibitory nervous system. Its primary mechanism is the competitive antagonism of GABA at the orthosteric binding site of the GABA-A receptor, leading to a reduction in Cl⁻ conductance and subsequent neuronal disinhibition. Its favorable chemical properties have cemented its role in experimental neuroscience. However, authoritative and rigorous interpretation of data requires a keen awareness of its significant off-target effects on SK channels. By employing appropriate controls and complementary pharmacological agents, researchers can continue to leverage this compound to unravel the complex roles of GABAergic signaling in health and disease.

References

-

Sigel, E., & Steinmann, M. E. (2012). Structure, function, and modulation of GABAA receptors. Journal of Biological Chemistry, 287(48), 40224-40231. [Link]

-

Al-Hasani, R., & Bruchas, M. R. (2021). GABAA receptors: structure, function, pharmacology, and related disorders. Journal of Neurochemistry, 158(4), 834-852. [Link]

-

Medical Research Council. (2019). Structures of the human GABA A receptor reveal how it functions and could help improve key drugs. [Link]

-

Olsen, R. W., & Sieghart, W. (2009). GABAA receptors: structure and function in the basal ganglia. Neuropharmacology, 56(1), 149-156. [Link]

-

Dray, A. (1975). Comparison of this compound With Bicuculline and Picrotoxin as Antagonists of Amino Acid and Monoamine Depression of Neurones in the Rat Brainstem. Neuropharmacology, 14(11), 887-91. [Link]

-

Wikipedia. GABAA receptor. [Link]

-

Honmou, O., & Oomura, Y. (1985). Antagonist actions of bicuculline methiodide and picrotoxin on extrasynaptic gamma-aminobutyric acid receptors. Canadian Journal of Physiology and Pharmacology, 63(11), 1465-70. [Link]

-

Johnston, G. A. R. (2013). Advantages of an antagonist: bicuculline and other GABA antagonists. British Journal of Pharmacology, 170(5), 921-931. [Link]

-

Wojtowicz, J. M., & Nicoll, R. A. (2002). Picrotoxin and bicuculline have different effects on lumbar spinal networks and motoneurons in the neonatal rat. Journal of Neurophysiology, 87(2), 791-801. [Link]

-

Boster Biological Technology. (2023). The Significance of Bicuculline in Neurochemical Research and Drug Discovery. [Link]

-

Wikipedia. Bicuculline. [Link]

-

Gramowski, A., et al. (2006). Dose response curves for the two GABAA receptor antagonists bicuculline and picrotoxin. ResearchGate. [Link]

-

Krishek, B. J., Moss, S. J., & Smart, T. G. (1996). A functional comparison of the antagonists bicuculline and picrotoxin at recombinant GABAA receptors. Neuropharmacology, 35(9-10), 1289-98. [Link]

-

Ueno, S., et al. (1997). Bicuculline and Gabazine Are Allosteric Inhibitors of Channel Opening of the GABAA Receptor. Journal of Neuroscience, 17(2), 625-634. [Link]

-

Debarbieux, F., et al. (1998). Effect of bicuculline on thalamic activity: a direct blockade of IAHP in reticularis neurons. Journal of Neurophysiology, 79(6), 2911-8. [Link]

-

Johansson, S., et al. (2001). The functional role of a bicuculline-sensitive Ca2+-activated K+ current in rat medial preoptic neurons. The Journal of Physiology, 536(Pt 1), 137-147. [Link]

-

Evers, A. S., & Crowder, C. M. (1997). Bicuculline and gabazine are allosteric inhibitors of channel opening of the GABAA receptor. Journal of Neuroscience, 17(2), 625-634. [Link]

Sources

- 1. Structures of the human GABAA receptor reveal how it functions and could help improve key drugs - MRC Laboratory of Molecular Biology [www2.mrc-lmb.cam.ac.uk]

- 2. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advantages of an antagonist: bicuculline and other GABA antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bicuculline - Wikipedia [en.wikipedia.org]

- 5. GABAA receptors: structure, function, pharmacology, and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GABAA receptors: structure and function in the basal ganglia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GABAA receptor - Wikipedia [en.wikipedia.org]

- 8. (+)-Bicuculline | GABAA receptor antagonist | Hello Bio [hellobio.com]

- 9. (-)-Bicuculline methochloride | GABAA receptor antagonist | Hello Bio [hellobio.com]

- 10. nbinno.com [nbinno.com]

- 11. selleckchem.com [selleckchem.com]

- 12. A functional comparison of the antagonists bicuculline and picrotoxin at recombinant GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Bicuculline and Gabazine Are Allosteric Inhibitors of Channel Opening of the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Bicuculline and gabazine are allosteric inhibitors of channel opening of the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effect of bicuculline on thalamic activity: a direct blockade of IAHP in reticularis neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The functional role of a bicuculline-sensitive Ca2+-activated K+ current in rat medial preoptic neurons - PMC [pmc.ncbi.nlm.nih.gov]

Bicuculline and Bicuculline Methochloride: A Comparative Guide to Structure, Function, and Application

An In-Depth Technical Guide for Researchers

This guide provides an in-depth analysis of Bicuculline and its quaternary salt, Bicuculline methochloride, two pivotal pharmacological tools in neuroscience research. As competitive antagonists of the GABA-A receptor, their applications are widespread, yet their subtle molecular differences dictate distinct experimental uses. This document will deconstruct these differences, offering researchers the expertise needed to make informed decisions in experimental design, ensuring both scientific rigor and reproducibility.

Foundational Concepts: The GABAergic System

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS). Its primary role is to reduce neuronal excitability by binding to its receptors, most notably the ionotropic GABA-A receptors. These receptors are ligand-gated chloride ion channels; upon GABA binding, they open to allow an influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire an action potential.

Bicuculline is a classic pharmacological tool used to probe this system.[1][2][3] By blocking the action of GABA, it disinhibits neurons, providing a powerful method for studying synaptic inhibition and modeling conditions of hyperexcitability, such as epilepsy.[1][2] Understanding the distinction between Bicuculline and its methochloride derivative is therefore not a matter of trivial preference but a fundamental requirement for valid experimental design.

The Core Distinction: A Tale of Two Molecules

The fundamental difference between Bicuculline and this compound lies in a single, targeted chemical modification: the quaternization of the tertiary amine. This modification imparts a permanent positive charge, profoundly altering the molecule's physicochemical properties.

-

Bicuculline is a phthalide-isoquinoline alkaloid.[1] Its tertiary amine is uncharged, rendering the molecule relatively lipophilic (fat-soluble).

-

This compound is a quaternary ammonium salt of Bicuculline.[4][5] The nitrogen atom is bonded to an additional methyl group, giving it a permanent positive charge, which is balanced by a chloride counter-ion. This makes the molecule a salt, rendering it highly polar and hydrophilic (water-soluble).

Caption: Chemical structures and key properties of Bicuculline and its methochloride salt.

Comparative Physicochemical and Pharmacological Properties

The structural alteration directly translates into critical differences in solubility, stability, and, most importantly, bioavailability to the central nervous system.

| Property | Bicuculline | This compound | Causality & Experimental Implication |

| Molecular Formula | C₂₀H₁₇NO₆[1] | C₂₁H₂₀ClNO₆[5][6] | The addition of a methyl group and chloride ion increases the molecular weight. |

| Molecular Weight | 367.36 g/mol | 417.85 g/mol [5][6] | Must be accounted for when preparing solutions of a specific molarity. |

| Solubility | Sparingly soluble in water. Soluble in DMSO (~10 mg/mL) and DMF (~20 mg/mL).[7] | Highly soluble in water (up to 100 mM).[5][6][8] | Critical for in vitro work. Methochloride salt is ideal for aqueous buffers (e.g., aCSF), preventing precipitation. Bicuculline requires an organic solvent stock. |

| Stability | Unstable at physiological pH (7.4), hydrolyzing to the less active bicucine. Stable in acidic solutions (pH < 3). | More stable in aqueous solution than the parent compound.[4][5][9] | For prolonged in vitro experiments, the methochloride salt offers greater reliability and consistent active concentration. |

| Blood-Brain Barrier | Permeable. [10] | Impermeable. [4][10] | The single most important difference. Dictates the choice of compound for in vivo versus in vitro studies and the route of administration. |

| Primary Target | GABA-A Receptor (Competitive Antagonist).[1][2][4] | GABA-A Receptor (Competitive Antagonist).[4][8] | Both compounds share the same primary mechanism of action with similar potency.[4][10] |

| Secondary Targets | Ca²⁺-activated K⁺ (SK) channels.[1][11] | SK channels, nicotinic acetylcholine receptors, acetylcholinesterase.[4][8] | Researchers should be aware of potential off-target effects, although these are typically engaged at higher concentrations than those needed for GABA-A receptor blockade. |

Mechanism of Action: Competitive Antagonism

Both Bicuculline and its methochloride salt act as competitive antagonists at the GABA-A receptor.[2][3][4] They bind to the same orthosteric site as GABA but do not activate the channel. By occupying the binding site, they prevent GABA from binding and eliciting its inhibitory effect. This leads to a state of disinhibition, where excitatory signals are no longer effectively dampened. Some evidence also suggests they can act as negative allosteric modulators, inhibiting channel opening even when an agonist is bound.[3][12][13]

Caption: Competitive antagonism at the GABA-A receptor by Bicuculline.

A Researcher's Decision Matrix: Choosing the Right Tool

The choice between these two compounds is dictated entirely by the experimental question and model system.

| Experimental Model | Recommended Compound | Rationale |

| In Vivo Systemic Administration (e.g., IP, IV, SC injection in rodents to study central effects) | Bicuculline | Its lipophilicity allows it to cross the blood-brain barrier to induce central effects like seizures.[10] this compound would be ineffective. |

| In Vivo Central Administration (e.g., ICV, intracortical microinjection) | This compound | Its inability to cross the blood-brain barrier ensures that effects are localized to the injection site, preventing confounding systemic or peripheral actions.[4][10] |

| In Vitro Preparations (e.g., brain slices, primary neuronal cultures) | This compound | Strongly recommended. Its high water solubility ensures it dissolves completely in aqueous physiological buffers (e.g., aCSF), providing an accurate and stable concentration.[5][6] Using Bicuculline risks precipitation. |

| Studying Peripheral GABA-A Receptors | This compound | Systemic administration will target peripheral receptors without affecting the CNS, isolating the peripheral component of GABAergic signaling. |

Validated Experimental Protocols

The following protocols are designed as self-validating systems, where the expected outcome confirms the successful application of the compound.

Protocol 1: In Vitro Blockade of GABAergic Inhibition in Brain Slices

-

Objective: To isolate and record excitatory postsynaptic currents (EPSCs) by blocking inhibitory postsynaptic currents (IPSCs).

-

Chosen Compound: (-)-Bicuculline methochloride.[8]

-

Causality: The methochloride salt is chosen for its superior solubility and stability in the aqueous artificial cerebrospinal fluid (aCSF) used for brain slice recordings.[5][6][9]

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of (-)-Bicuculline methochloride by dissolving 4.18 mg in 1 mL of deionized water. This stock is stable and can be stored at -20°C.

-

Slice Preparation: Prepare acute brain slices (e.g., hippocampus or cortex) from a rodent using standard vibratome sectioning techniques in ice-cold, oxygenated aCSF.

-

Recording Setup: Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF (at 32-34°C). Obtain a whole-cell patch-clamp recording from a neuron of interest.

-

Baseline Recording: Record baseline synaptic activity. To observe IPSCs, hold the neuron at a holding potential of 0 mV. You will observe spontaneous inhibitory currents.

-

Antagonist Application: Switch the perfusion to aCSF containing 10-20 µM this compound (diluted from your stock).

-

Validation: Continue recording. A successful application will be validated by the complete or near-complete abolition of the spontaneous IPSCs within a few minutes of application.[8] This confirms GABA-A receptor blockade and allows for the isolated study of other synaptic events.

Sources

- 1. Bicuculline - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. (+)-Bicuculline | GABAA receptor antagonist | Hello Bio [hellobio.com]

- 4. Advantages of an antagonist: bicuculline and other GABA antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rndsystems.com [rndsystems.com]

- 6. (-)-Bicuculline methochloride | GABAA Receptors | Tocris Bioscience [tocris.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. (-)-Bicuculline methochloride | GABAA receptor antagonist | Hello Bio [hellobio.com]

- 9. bio-techne.com [bio-techne.com]

- 10. Effects of (+)-bicuculline, a GABAa receptor antagonist, on auditory steady state response in free-moving rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Bicuculline and Gabazine Are Allosteric Inhibitors of Channel Opening of the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bicuculline and gabazine are allosteric inhibitors of channel opening of the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Water Solubility of Bicuculline Methochloride for Researchers, Scientists, and Drug Development Professionals

Abstract

Bicuculline methochloride, a quaternary ammonium salt derivative of the phthalide isoquinoline alkaloid bicuculline, is a cornerstone tool in neuroscience research.[1] Its utility as a selective antagonist of γ-aminobutyric acid type A (GABA-A) receptors allows for the precise dissection of inhibitory neurotransmission.[2] A critical, yet often overlooked, parameter in the design of robust and reproducible in vitro and in vivo experiments is the compound's aqueous solubility. This guide provides a comprehensive technical overview of the water solubility of this compound, delving into the underlying chemical principles, quantitative solubility data, factors influencing its dissolution, and practical protocols for its use in a laboratory setting. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to confidently and accurately utilize this pivotal pharmacological agent.

Introduction: The Significance of this compound in Neuroscience

Bicuculline is a competitive antagonist of the GABA-A receptor, binding to the GABA recognition site and preventing the channel from opening.[3] This blockade of inhibitory neurotransmission makes it an invaluable tool for studying synaptic plasticity, network oscillations, and epilepsy models. However, the parent compound, (+)-bicuculline, is only sparingly soluble in aqueous solutions, posing significant challenges for its use in physiological buffers.[4]

To overcome this limitation, the quaternary ammonium salt form, this compound, was developed. This derivative retains the pharmacological activity of the parent molecule while exhibiting significantly enhanced water solubility and stability.[1][5] This guide will focus exclusively on the water solubility characteristics of this compound, a fundamental aspect of its utility in experimental neuroscience.

The Chemical Basis of this compound's Water Solubility

The enhanced water solubility of this compound is a direct consequence of its chemical structure. The quaternization of the nitrogen atom in the isoquinoline ring system introduces a permanent positive charge. This cationic nature allows for strong electrostatic interactions with the polar water molecules, facilitating its dissolution.

Unlike primary, secondary, or tertiary amines, the positive charge on the quaternary ammonium cation of this compound is not dependent on the pH of the solution. This is a crucial distinction, as it implies that the solubility of the this compound cation itself will remain largely constant across a wide physiological pH range.

Quantitative Solubility of this compound in Water

Multiple suppliers of this compound report a high degree of water solubility. The consensus data indicates that it is soluble in water up to a concentration of 100 mM .[2][5][6]

| Parameter | Value | Source |

| Chemical Formula | C₂₁H₂₀ClNO₆ | [5] |

| Molecular Weight | 417.85 g/mol | [5] |

| Maximum Water Solubility | 100 mM (41.78 mg/mL) | [1][2] |

Note: The batch-specific molecular weight may vary slightly due to hydration and should always be confirmed from the certificate of analysis for the preparation of precise stock solutions.[1]

Factors Influencing the Aqueous Solubility of this compound

While the intrinsic solubility of the this compound cation is high, several factors can influence its practical application in experimental settings.

The Insignificant Role of pH

As previously mentioned, the permanent positive charge on the quaternary ammonium group of this compound renders its solubility largely independent of pH. This is a significant advantage over many other pharmacological agents whose solubility and bioavailability can be dramatically altered by changes in pH. This property ensures consistent solubility in a variety of physiological buffers used in cell culture, electrophysiology, and in vivo studies.

The Influence of Temperature

The Role of the Counter-ion

Bicuculline is also available with other counter-ions, such as methiodide and methobromide. While all are considered water-soluble, the nature of the counter-ion can have a subtle influence on the overall solubility and other physicochemical properties of the salt.[7][8] The smaller and more hydrophilic the counter-ion, the less it will detract from the overall water solubility of the salt. For most applications, the chloride, iodide, and bromide salts of bicuculline can be used interchangeably, with the methochloride salt being a very common and readily available option.

Experimental Protocol: Determination of Thermodynamic (Equilibrium) Water Solubility

For researchers wishing to independently verify the solubility of a particular batch of this compound, the following thermodynamic solubility assay, adapted from standard industry protocols, can be employed. This method determines the equilibrium solubility, which is the concentration of a saturated solution when excess solid is present.

Materials

-

This compound (solid)

-

High-purity water (e.g., Milli-Q or equivalent)

-

2 mL microcentrifuge tubes

-

Vortex mixer

-

Thermomixer or shaking incubator

-

0.22 µm syringe filters

-

Syringes

-

High-performance liquid chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

-

Analytical balance

Step-by-Step Methodology

-

Preparation of Standards:

-

Accurately weigh a small amount of this compound and prepare a concentrated stock solution in water (e.g., 10 mM).

-

Perform serial dilutions of the stock solution to create a series of standards with known concentrations (e.g., 10, 5, 2.5, 1.25, 0.625 mM).

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a 2 mL microcentrifuge tube (e.g., 5-10 mg).

-

Add a known volume of high-purity water (e.g., 1 mL).

-

-

Equilibration:

-

Tightly cap the tubes and place them in a thermomixer or shaking incubator set to a constant temperature (e.g., 25°C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).

-

-

Sample Clarification:

-

After the incubation period, visually inspect the tubes to ensure that undissolved solid remains.

-

Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the excess solid.

-

Carefully aspirate the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

-

Quantification:

-

Analyze the clear filtrate and the standard solutions using either HPLC-UV or UV-Vis spectrophotometry.

-

For UV-Vis, determine the absorbance of the standards and the sample at the wavelength of maximum absorbance (λmax) for this compound.

-

Construct a standard curve by plotting absorbance versus concentration for the standards.

-

Determine the concentration of the sample from the standard curve. This concentration represents the thermodynamic solubility.

-

Workflow Diagram

Caption: Recommended workflow for preparing and handling this compound solutions.

Conclusion

This compound's high water solubility, a direct result of its quaternary ammonium structure, makes it a superior choice over its parent compound for a wide range of applications in neuroscience research. Its solubility is robust across physiological pH ranges, simplifying its use in diverse experimental paradigms. By understanding the chemical principles governing its solubility and adhering to best practices for solution preparation and storage, researchers can ensure the reliability and reproducibility of their experimental findings. This guide provides the foundational knowledge and practical protocols to empower scientists to confidently harness the full potential of this essential GABA-A receptor antagonist.

References

-

Properties of the Quaternary Ammonium Salts with Novel Counterions. (2025). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Ion-pair partition of quarternary ammonium drugs: the influence of counter ions of different lipophilicity, size, and flexibility. (1998). PubMed. Retrieved January 16, 2026, from [Link]

-

Characterization and Solution Properties of Quaternary-Ammonium-Salt-Type Amphiphilic Gemini Ionic Liquids. (2019). ACS Publications. Retrieved January 16, 2026, from [Link]

-

(-)-Bicuculline methochloride|COA - DC Chemicals. (n.d.). DC Chemicals. Retrieved January 16, 2026, from [Link]

-

Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. (n.d.). Aston Research Explorer. Retrieved January 16, 2026, from [Link]

-

Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts. (2011). PMC - NIH. Retrieved January 16, 2026, from [Link]

-

(-)-Bicuculline methochloride | CAS:53552-05-9 | Water-soluble GABAA antagonist. (n.d.). Bio-Connect. Retrieved January 16, 2026, from [Link]

Sources

- 1. (-)-Bicuculline methochloride | GABAA Receptors | Tocris Bioscience [tocris.com]

- 2. (-)-Bicuculline methochloride | GABAA receptor antagonist | Hello Bio [hellobio.com]

- 3. (+)-Bicuculline | GABAA receptor antagonist | Hello Bio [hellobio.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. rndsystems.com [rndsystems.com]

- 6. (-)-Bicuculline methochloride | CAS:53552-05-9 | Water-soluble GABAA antagonist | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. researchgate.net [researchgate.net]

- 8. research.aston.ac.uk [research.aston.ac.uk]

A Technical Guide to the Non-GABAergic Effects of Bicuculline Methochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bicuculline and its quaternary salt derivatives, such as bicuculline methochloride, are cornerstone pharmacological tools, classically employed for their potent and competitive antagonism of γ-aminobutyric acid type A (GABAA) receptors.[1][2] This action effectively isolates glutamatergic excitatory postsynaptic currents, making it an invaluable asset in neuroscience research.[1] However, a growing body of evidence reveals that the pharmacological profile of this compound extends beyond the GABAergic system, encompassing a range of "off-target" effects that can significantly influence experimental outcomes and their interpretation. This technical guide provides an in-depth exploration of the known non-GABAergic actions of this compound, focusing on its interactions with calcium-activated potassium channels and nicotinic acetylcholine receptors. We will delve into the mechanistic underpinnings of these interactions, provide detailed experimental protocols for their validation, and discuss the critical implications for experimental design and data interpretation in both basic research and drug development.

Introduction: Beyond the Canonical Target

For decades, bicuculline has been the go-to antagonist for studying GABAA receptor-mediated inhibition. Its methochloride salt offers the advantage of increased water solubility and stability compared to the free base form.[3][4] The assumption of its specificity has been foundational in countless studies aimed at elucidating the roles of GABAergic signaling in neural circuits. However, this assumption is being increasingly challenged. It is now understood that at concentrations commonly used to ensure complete blockade of GABAA receptors (typically 10-100 μM), this compound can exert significant effects on other ion channels and receptors.[1][5]

The failure to account for these non-GABAergic effects can lead to the misattribution of observed physiological phenomena solely to the blockade of GABAergic transmission. This guide serves as a critical resource for researchers, providing the necessary knowledge and tools to navigate the complexities of using this compound and to design experiments that yield robust and accurately interpreted data.

Chapter 1: The Primary Target - A Brief Overview of GABAA Receptor Antagonism

To appreciate the non-GABAergic effects, it is essential to first understand the canonical mechanism of this compound. GABAA receptors are ligand-gated ion channels that are permeable to chloride ions.[2] The binding of GABA to these receptors causes the channel to open, leading to an influx of chloride and hyperpolarization of the neuron, thus producing an inhibitory effect. This compound acts as a competitive antagonist, binding to the GABA recognition site on the receptor and preventing its activation by GABA.[1][4] This blockade of inhibitory signaling leads to an increase in neuronal excitability and can induce convulsive activity.[1][6]

Caption: Canonical antagonism of the GABAA receptor by this compound.

Chapter 2: Unmasking the Off-Target Profile

The non-GABAergic effects of this compound are not mere pharmacological curiosities; they are significant interactions that can profoundly alter neuronal function. The most well-documented of these off-target interactions are with small-conductance calcium-activated potassium (SK) channels and nicotinic acetylcholine receptors (nAChRs).

Small-Conductance Calcium-Activated Potassium (SK) Channels

SK channels are voltage-independent potassium channels that are gated by intracellular calcium.[7][8] They are critical regulators of neuronal excitability, contributing to the afterhyperpolarization (AHP) that follows action potentials, which in turn governs neuronal firing patterns.[9][10]

Mechanism of Interaction:

This compound has been shown to be a potent blocker of SK channels.[5][9] This blockade is direct and is not mediated by an indirect effect on GABA receptors.[10] The block of SK channels by this compound reduces the AHP, leading to an increase in neuronal excitability and burst firing.[9][10] This effect is particularly relevant as it can be easily mistaken for a consequence of GABAA receptor blockade.

Key Experimental Evidence:

-

Studies using whole-cell patch-clamp recordings in thalamic and preoptic neurons have demonstrated that bicuculline methiodide and methochloride directly block the apamin-sensitive current underlying the AHP.[9][10][11]

-

Experiments on cloned SK1 and SK2 channels expressed in Xenopus oocytes have confirmed that bicuculline directly blocks these channels.[5]

Caption: Off-target blockade of SK channels by this compound.

Nicotinic Acetylcholine Receptors (nAChRs)

nAChRs are ligand-gated ion channels that are activated by the neurotransmitter acetylcholine. They are crucial for synaptic transmission in the central and peripheral nervous systems.

Mechanism of Interaction:

Bicuculline has been shown to inhibit nAChRs in a non-competitive, voltage-dependent manner for heteromeric receptors and in a competitive manner for homomeric α7-nAChRs.[12] This inhibition reduces the current induced by acetylcholine, thereby dampening nicotinic cholinergic transmission.[12][13]

Key Experimental Evidence:

-

Studies on nAChRs expressed in Xenopus oocytes have characterized the inhibitory effects of bicuculline on various subtypes, including muscle and neuronal receptors.[12]

-

Patch-clamp studies on isolated insect and porcine intermediate lobe cells have also demonstrated the blocking effect of bicuculline on nAChR-mediated currents.[13][14]

Table 1: Summary of Non-GABAergic Effects of this compound

| Target | Mechanism of Action | Functional Consequence | IC50 / Effective Concentration |

| SK Channels | Direct Blockade | Reduced afterhyperpolarization, increased neuronal excitability | Half-saturating concentration of 12 μM for bicuculline methiodide on a steady outward current in rat medial preoptic neurons[9] |

| nAChRs | Non-competitive (heteromeric) or Competitive (homomeric) inhibition | Reduced acetylcholine-induced currents | IC50 values of 34 µM for mouse muscle αβγδ, 12.4 µM for rat neuronal α2β4, and 18 µM for rat neuronal α4β2 nAChRs[12] |

Chapter 3: Experimental Protocols for Validating Off-Target Effects

To ensure the integrity of experimental findings, it is crucial to validate and control for the non-GABAergic effects of this compound. The following protocols provide a framework for these validation experiments.

Protocol: Whole-Cell Patch-Clamp Electrophysiology to Assess SK Channel Blockade

Objective: To determine if this compound blocks SK channel-mediated currents in a specific neuronal population.

Materials:

-

Standard patch-clamp electrophysiology rig

-

Brain slice preparation or cultured neurons

-

Artificial cerebrospinal fluid (aCSF)

-

Intracellular solution with a potassium-based electrolyte

-

This compound

-

Apamin (a specific SK channel blocker)

-

Picrotoxin (a non-competitive GABAA receptor antagonist)

Procedure:

-

Preparation: Prepare brain slices or cultured neurons according to standard laboratory protocols.

-

Recording Setup: Establish a whole-cell patch-clamp recording from a neuron of interest.

-

Baseline Recording: Record baseline membrane potential and firing properties in response to depolarizing current injections. Elicit and record the afterhyperpolarization (AHP) following a train of action potentials.

-

Application of Picrotoxin: To isolate SK channel effects from GABAergic transmission, first apply picrotoxin (100-300 µM) to the bath.[10] Picrotoxin is a non-competitive GABAA antagonist and is less likely to have the same off-target effects as bicuculline on SK channels.[10][11]

-

Application of this compound: After confirming the block of GABAergic transmission with picrotoxin, apply this compound (e.g., 10-50 µM) to the bath.

-

Data Acquisition: Record changes in the AHP and firing properties. A reduction in the AHP in the presence of this compound (and picrotoxin) suggests a direct effect on SK channels.

-

Positive Control: In a separate experiment (or after washout of bicuculline), apply apamin (e.g., 100 nM), a specific SK channel blocker.[10] A similar reduction in the AHP by both this compound and apamin provides strong evidence for SK channel blockade by bicuculline.

Caption: Experimental workflow for validating SK channel blockade by this compound.

Chapter 4: Implications for Research and Drug Development

The non-GABAergic effects of this compound have significant implications that researchers and drug development professionals must consider.

Re-evaluation of Historical Data:

A vast body of literature has utilized bicuculline as a specific GABAA antagonist. In light of its known off-target effects, some of these findings may need to be re-evaluated, particularly those where high concentrations of bicuculline were used.

Experimental Design Considerations:

-

Use the Lowest Effective Concentration: It is imperative to use the lowest possible concentration of this compound that effectively blocks GABAA receptors to minimize off-target effects.

-

Employ Alternative Antagonists: When possible, use alternative GABAA antagonists with different off-target profiles, such as picrotoxin or gabazine (SR 95531), to confirm that the observed effects are indeed due to GABAA receptor blockade.[10][15] However, be aware that these compounds may also have their own unique off-target effects.

-

Control Experiments are Essential: The inclusion of appropriate control experiments, such as those outlined in Chapter 3, is critical for validating the specificity of the observed effects.

Drug Development:

Conclusion

This compound remains a valuable tool in neuroscience research. However, its utility is contingent upon a thorough understanding of its complete pharmacological profile. The non-GABAergic effects of this compound, particularly its blockade of SK channels and nAChRs, are significant and can confound experimental results if not properly accounted for. By employing rigorous experimental design, including the use of appropriate controls and alternative antagonists, researchers can continue to leverage the power of this compound while ensuring the accuracy and reliability of their findings. This guide provides the foundational knowledge and practical protocols to achieve this, fostering a more nuanced and precise approach to the study of synaptic transmission and neuronal function.

References

-

Khawaled, R., et al. (1999). Bicuculline block of small-conductance calcium-activated potassium channels. Pflügers Archiv, 438(3), 314–321. [Link]

-

Karlsson, U., et al. (1997). The functional role of a bicuculline-sensitive Ca2+-activated K+ current in rat medial preoptic neurons. The Journal of Physiology, 502(Pt 2), 291–301. [Link]

-

Debarbieux, F., et al. (1998). Effect of Bicuculline on Thalamic Activity: A Direct Blockade of I AHP in Reticularis Neurons. Journal of Neurophysiology, 79(6), 2911–2918. [Link]

-

Krause, R. M., et al. (1998). Inhibition of nicotinic acetylcholine receptors by bicuculline. Molecular Pharmacology, 53(2), 283–294. [Link]

-

Johnston, G. A. R. (2013). Advantages of an antagonist: bicuculline and other GABA antagonists. British Journal of Pharmacology, 169(2), 328–336. [Link]

-

Johnston, G. A. R., et al. (1972). This compound as a GABA antagonist. Nature New Biology, 240(102), 219–220. [Link]

-

Meimetis, L. G., et al. (2025). Protocol to infer off-target effects of drugs on cellular signaling using interactome-based deep learning. STAR Protocols, 6(1), 103573. [Link]

-

Khalilov, I., et al. (1997). Bicuculline induces ictal seizures in the intact hippocampus recorded in vitro. European Journal of Pharmacology, 319(2-3), R5–R6. [Link]

-

Cherubini, E., et al. (1998). GABA Excites Immature CA3 Pyramidal Cells Through Bicuculline-Sensitive and -Insensitive Chloride-Dependent Receptors. Journal of Neurophysiology, 79(4), 1847–1857. [Link]

-

Debarbieux, F., et al. (1998). Effect of bicuculline on thalamic activity: a direct blockade of IAHP in reticularis neurons. Journal of Neurophysiology, 79(6), 2911-2918. [Link]

-

Zhang, Z. W., & Feltz, P. (1990). Bicuculline blocks nicotinic acetylcholine response in isolated intermediate lobe cells of the pig. British Journal of Pharmacology, 101(3), 657–663. [Link]

-

Taylor & Francis. Off-target activity – Knowledge and References. [Link]

-

Wikipedia. Bicuculline. [Link]

-

Connaughton, V. P., et al. (2008). Electrophysiological evidence of GABAA and GABAC receptors on zebrafish retinal bipolar cells. Visual Neuroscience, 25(2), 139–153. [Link]

-

Benson, J. A. (1988). Bicuculline Blocks the Response to Acetylcholine and Nicotine but Not to Muscarine or GABA in Isolated Insect Neuronal Somata. Brain Research, 458(1), 65–71. [Link]

-

Collins, J. F., & Hill, R. G. (1974). Plus and minus-bicuculline methochloride as optical isomers of a GABA antagonist. Nature, 249(460), 845–847. [Link]

-

Creative Diagnostics. Off-Target Effects Analysis. [Link]

-

DC Chemicals. (-)-Bicuculline methochloride|COA. [Link]

-

Ekins, S., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 777. [Link]

-

Genentech. (2017). webinar recording: resolving the question of on- or off-target toxicity – a case study. [Link]

-

Wlodarczyk, A. I., et al. (2011). Bicuculline- and neurosteroid-sensitive tonic chloride current in rat hypoglossal motoneurons and atypical dual effect of SR95531. Journal of Neurophysiology, 105(4), 1636–1649. [Link]

-

Ueno, S., et al. (1997). Bicuculline and Gabazine Are Allosteric Inhibitors of Channel Opening of the GABAA Receptor. Journal of Neuroscience, 17(2), 625–634. [Link]

-

Mehta, A. K., & Ticku, M. K. (1989). Effects of GABA antagonists, SR 95531 and bicuculline, on GABAA receptor-regulated chloride flux in rat cortical synaptoneurosomes. European Journal of Pharmacology, 168(2), 195–202. [Link]

-

Zorn, S. H., & Enna, S. J. (1987). Subconvulsive doses of intracisternal bicuculline methiodide, a GABAA receptor antagonist, produce potent analgesia as measured in the tail pinch test in mice. European Journal of Pharmacology, 136(1), 129–131. [Link]

-

Gamal El-Din, T. M., et al. (2021). Druggability of Voltage-Gated Sodium Channels—Exploring Old and New Drug Receptor Sites. Frontiers in Pharmacology, 12, 772292. [Link]

-

Adelman, J. P., et al. (2023). Ca2+-Sensitive Potassium Channels. International Journal of Molecular Sciences, 24(2), 1604. [Link]

-

Contreras, G. F., et al. (2013). Physiological Roles and Therapeutic Potential of Ca2+ Activated Potassium Channels in the Nervous System. Brain Research, 1523, 1–17. [Link]

-

Ochoa-de la Paz, O., et al. (2018). β subunits of GABAA receptors form proton-gated chloride channels: Insights into the molecular basis. Scientific Reports, 8(1), 11849. [Link]

-

Ahern, C. A., & Chahine, M. (2018). Mechanisms of Drug Binding to Voltage-Gated Sodium Channels. Current Topics in Membranes, 81, 137–167. [Link]

Sources

- 1. (-)-Bicuculline methochloride | GABAA receptor antagonist | Hello Bio [hellobio.com]

- 2. Bicuculline - Wikipedia [en.wikipedia.org]

- 3. rndsystems.com [rndsystems.com]

- 4. Advantages of an antagonist: bicuculline and other GABA antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bicuculline block of small-conductance calcium-activated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bicuculline induces ictal seizures in the intact hippocampus recorded in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ca2+-Sensitive Potassium Channels [mdpi.com]

- 8. Physiological Roles and Therapeutic Potential of Ca2+ Activated Potassium Channels in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The functional role of a bicuculline-sensitive Ca2+-activated K+ current in rat medial preoptic neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.physiology.org [journals.physiology.org]

- 11. Effect of bicuculline on thalamic activity: a direct blockade of IAHP in reticularis neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of nicotinic acetylcholine receptors by bicuculline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Bicuculline blocks nicotinic acetylcholine response in isolated intermediate lobe cells of the pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Bicuculline blocks the response to acetylcholine and nicotine but not to muscarine or GABA in isolated insect neuronal somata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effects of GABA antagonists, SR 95531 and bicuculline, on GABAA receptor-regulated chloride flux in rat cortical synaptoneurosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Effects of Bicuculline Methochloride on Neuronal Excitability

Abstract

This technical guide provides a comprehensive overview of bicuculline methochloride, a pivotal pharmacological tool in neuroscience research. We will delve into its mechanism of action as a selective GABAA receptor antagonist and explore its profound effects on neuronal excitability. This document is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to effectively utilize this compound in their experimental paradigms. We will cover the theoretical underpinnings of GABAergic inhibition, the molecular interactions of this compound with the GABAA receptor, and provide a detailed, field-proven protocol for its application in an in-vitro model of epileptiform activity.

The Bedrock of Neuronal Inhibition: The GABAergic System

In the central nervous system (CNS), a delicate equilibrium between excitation and inhibition is paramount for proper neuronal function.[1] The primary mediator of fast synaptic inhibition is Gamma-Aminobutyric Acid (GABA).[2][3] This neurotransmitter exerts its influence by binding to two main classes of receptors: the ionotropic GABAA receptors and the metabotropic GABAB receptors.[4] Our focus here is the GABAA receptor, a ligand-gated ion channel that plays a critical role in regulating neuronal excitability.[2][3][5]

The GABAA receptor is a pentameric transmembrane protein that forms a central pore permeable to chloride (Cl-) and, to a lesser extent, bicarbonate (HCO3-) ions.[5][6] The receptor is composed of a combination of different subunits, with the most common isoforms in the brain consisting of two α, two β, and one γ subunit.[1][3] When GABA binds to the GABAA receptor, it triggers a conformational change that opens the ion channel, allowing the influx of negatively charged chloride ions into the neuron.[4][6] This influx hyperpolarizes the neuron's membrane potential, making it more difficult to reach the threshold for firing an action potential, thus producing an inhibitory effect.[4]

This compound: A Tool for Disinhibition

Bicuculline is a phthalide-isoquinoline compound that acts as a competitive antagonist of GABAA receptors.[7][8] It achieves this by binding to the GABA recognition site on the receptor complex without activating it, thereby preventing GABA from exerting its inhibitory effects.[8][9] This blockade of GABAergic inhibition leads to a state of disinhibition, resulting in a net increase in neuronal excitability.[8]

This compound is a quaternary salt of bicuculline, which offers the significant advantages of being water-soluble and more stable in solution compared to its parent compound.[10][11] However, it's important to note that due to its charged nature, this compound does not readily cross the blood-brain barrier upon systemic administration.[10][12] Therefore, for in vivo studies targeting the CNS, direct administration into the brain or the use of the membrane-permeable form, bicuculline, is necessary.[12]

The primary application of this compound in neuroscience research is to experimentally induce hyperexcitability and study its consequences. It is widely used to create in vitro models of epilepsy and seizures, allowing for the investigation of the underlying cellular and network mechanisms of epileptogenesis.[7][8][13] By acutely blocking GABAergic inhibition, researchers can induce epileptiform discharges, such as paroxysmal depolarizing shifts (PDS) and seizure-like events, in neuronal preparations.[13][14]

Mechanism of Action at the GABAA Receptor

The following diagram illustrates the mechanism of GABAergic inhibition and its disruption by this compound.

Caption: Mechanism of GABAergic inhibition and its blockade by this compound.

Experimental Application: In Vitro Model of Epileptiform Activity

One of the most common applications of this compound is the induction of epileptiform activity in acute brain slices, a well-established in vitro model for studying the mechanisms of epilepsy.[7][8] This protocol outlines the key steps for inducing and recording this activity using electrophysiological techniques like patch-clamp.

Protocol: Induction of Epileptiform Activity in Hippocampal Slices

I. Materials and Reagents:

-

Artificial Cerebrospinal Fluid (aCSF):

-

124 mM NaCl

-

2.5 mM KCl

-

1.25 mM NaH2PO4

-

2 mM MgSO4

-

2 mM CaCl2

-

26 mM NaHCO3

-

10 mM D-glucose

-

Continuously bubbled with 95% O2 / 5% CO2

-

-

This compound Stock Solution (10 mM):

-

Dissolve 4.18 mg of this compound (MW: 417.85 g/mol ) in 1 mL of deionized water.

-

Store at -20°C in small aliquots.

-

-

Acute Brain Slices: (e.g., from rodent hippocampus) prepared using a vibratome.

II. Experimental Workflow:

Caption: Workflow for inducing epileptiform activity with this compound.

III. Step-by-Step Methodology:

-

Slice Preparation: Prepare acute brain slices (e.g., 300-400 µm thick) from the desired brain region (e.g., hippocampus) using a vibratome in ice-cold, oxygenated aCSF. Allow slices to recover for at least 1 hour in oxygenated aCSF at room temperature.

-

Recording Setup: Transfer a single slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at a rate of 2-3 mL/min.

-

Patch-Clamp Recording: Using standard whole-cell patch-clamp techniques, obtain a stable recording from a neuron of interest (e.g., a CA1 pyramidal neuron).[15][16]

-

Baseline Recording: Record baseline spontaneous and evoked synaptic activity for a stable period (e.g., 5-10 minutes) to serve as a control.

-

This compound Application: Switch the perfusion to aCSF containing the desired final concentration of this compound (typically in the range of 10-50 µM).

-

Recording Epileptiform Activity: Observe and record the emergence of epileptiform discharges, which may include spontaneous bursts of action potentials, paroxysmal depolarizing shifts, and prolonged seizure-like events.[13][14]

-

Washout: After recording the effects of this compound, switch the perfusion back to standard aCSF to observe the reversal of the effects.

IV. Expected Outcomes and Data Interpretation:

The application of this compound is expected to lead to a dramatic increase in neuronal excitability. This will manifest as:

-

An increase in the frequency and amplitude of spontaneous excitatory postsynaptic currents (sEPSCs).

-

The appearance of spontaneous, synchronized burst firing in individual neurons and across the neuronal network.

-

The generation of paroxysmal depolarizing shifts (PDSs), which are characteristic intracellular events underlying interictal spikes in epilepsy.[14]

The precise nature and intensity of the induced activity can be modulated by the concentration of this compound used.

Quantitative Data and Considerations

| Parameter | Typical Range | Notes |

| Effective Concentration (in vitro) | 1 - 50 µM | Concentration-dependent effects. Higher concentrations can lead to more intense and prolonged seizure-like activity. |

| IC50 on GABAA Receptors | ~2 µM | The half-maximal inhibitory concentration can vary depending on the GABAA receptor subunit composition and the concentration of GABA.[7] |

| Stock Solution Concentration | 1 - 10 mM in water | This compound is readily soluble in water.[11] |

| Storage of Stock Solution | -20°C to -80°C | Aliquot to avoid repeated freeze-thaw cycles. |

Important Considerations:

-

Specificity: While bicuculline is a selective GABAA receptor antagonist, at higher concentrations, it can have off-target effects, including the blockade of Ca2+-activated potassium channels.[7][17] It is crucial to use the lowest effective concentration to minimize these non-specific actions.

-

Comparison with other Antagonists: Picrotoxin is another commonly used GABAA receptor antagonist, but it acts as a non-competitive channel blocker rather than a competitive antagonist at the GABA binding site.[9] The choice between bicuculline and picrotoxin may depend on the specific experimental question.[18][19][20][21]

-

Stability: Although more stable than bicuculline free base, aqueous solutions of this compound should ideally be prepared fresh.[11] For long-term storage, aliquoted frozen stock solutions are recommended.[17]

Conclusion

This compound remains an indispensable tool in neuroscience for probing the roles of GABAergic inhibition and for modeling pathological states of hyperexcitability. Its ability to reliably and reversibly block GABAA receptors provides a powerful method for dissecting the intricate balance of excitation and inhibition that governs neuronal function. By understanding its mechanism of action and adhering to rigorous experimental protocols, researchers can continue to leverage this compound to advance our understanding of synaptic transmission, network dynamics, and the pathophysiology of neurological disorders such as epilepsy.

References

- U. Rudolph, F. Crestani, H. Möhler. GABAA receptors: structure, function, pharmacology, and related disorders. Journal of Neurochemistry, 2021.

- M. Mody. Structures of the human GABAA receptor reveal how it functions and could help improve key drugs. Medical Research Council, 2019.

- J. M. Tepper, T. S. H. T. T. I. P. S. I. T. B. Ganglia. GABAA receptors: structure and function in the basal ganglia. Journal of Neuroscience Research, 2007.

- Tocris Bioscience. (-)-Bicuculline methochloride. Tocris Bioscience.

- A. Dray.

- Wikipedia. GABAA receptor. Wikipedia.

- H. Möhler. GABAA receptors: structure, function, pharmacology, and related disorders. Journal of Neurochemistry, 2021.

- M. Avoli, P. Perreault. Bicuculline-induced Epileptogenesis in the Human Neocortex Maintained in Vitro. Journal of Neurophysiology, 1987.

- H. C. Kim, et al. Effects of (+)

- Wikipedia. Bicuculline. Wikipedia.

- P. G. H. Clarke. Bicuculline induces ictal seizures in the intact hippocampus recorded in vitro. European Journal of Pharmacology, 1997.

- J.-M. C. B. C. D. J.-P. C.

- S. D. C. C. W. F. Antagonist actions of bicuculline methiodide and picrotoxin on extrasynaptic gamma-aminobutyric acid receptors. Canadian Journal of Physiology and Pharmacology, 1985.

- A. M. Sillito. The effectiveness of bicuculline as an antagonist of GABA and visually evoked inhibition in the cat's striate cortex. The Journal of Physiology, 1975.

- F. J. A. A. G. M. G. M. C. Inhibition of nicotinic acetylcholine receptors by bicuculline. British Journal of Pharmacology, 2002.

- A. Bradley, et al. In vitro Models for Seizure-Liability Testing Using Induced Pluripotent Stem Cells. Frontiers in Neuroscience, 2018.

- MedchemExpress. This compound. MedchemExpress.

- Creative Proteomics. The Significance of Bicuculline in Neurochemical Research and Drug Discovery.

- ResearchGate. Data from electrophysiological studies of GABA(A) receptor antagonists.

- National Center for Biotechnology Information. GABA Receptor Physiology and Pharmacology. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition.

- National Institute on Alcohol Abuse and Alcoholism. GABA and the GABAA Receptor. Alcohol Health and Research World, 1997.

- Cayman Chemical. Bicuculline. Cayman Chemical.

- ResearchGate. Dose response curves for the two GABAA receptor antagonists bicuculline...

- A. Bradley, et al. In vitro Models for Seizure-Liability Testing Using Induced Pluripotent Stem Cells. Frontiers in Neuroscience, 2018.

- C. J. W. K. S. D. S. G. W. A functional comparison of the antagonists bicuculline and picrotoxin at recombinant GABAA receptors. British Journal of Pharmacology, 1996.

- G. A. R. Johnston. Advantages of an antagonist: bicuculline and other GABA antagonists. British Journal of Pharmacology, 2013.

- R&D Systems. (-)-Bicuculline methochloride. R&D Systems.

- J. Amin, D. S. Weiss. Bicuculline and Gabazine Are Allosteric Inhibitors of Channel Opening of the GABAA Receptor. Molecular Pharmacology, 1997.

- Hello Bio. (+)-Bicuculline. Hello Bio.

- S. S. S. A. G. A Review on Chemical Induced Kindling Models of Epilepsy. Journal of Scientific and Medical Research, 2016.

- J. Amin, D. S. Weiss. Bicuculline and gabazine are allosteric inhibitors of channel opening of the GABAA receptor. Molecular Pharmacology, 1997.

- Patsnap. What are GABAA receptor antagonists and how do they work?.

- F. Sciancalepore, S. M. M. R. A. T. Bicuculline- and neurosteroid-sensitive tonic chloride current in rat hypoglossal motoneurons and atypical dual effect of SR95531. The European Journal of Neuroscience, 2012.

- H. C. Kim, et al. Effects of (+)

- M. V. J. M. S. Major role for tonic GABAA conductances in anesthetic suppression of intrinsic neuronal excitability. The Journal of Neuroscience, 2005.

- D. Debarbieux, F. D. B. M. D. Effect of bicuculline on thalamic activity: a direct blockade of IAHP in reticularis neurons. Journal of Neurophysiology, 1998.

- Taylor & Francis Online. Bicuculline – Knowledge and References. Taylor & Francis Online.

- Wikipedia. GABA receptor antagonist. Wikipedia.

- Axion BioSystems. Patch-clamp-protocol-final.pdf. Axion BioSystems.

- Labome.

- NMI. Patch-clamp technique.

- R. D. T. A. T. A patch clamp study of gamma-aminobutyric acid (GABA)-induced macroscopic currents in rat melanotrophs in cell culture. The Journal of Physiology, 1989.

Sources

- 1. Structures of the human GABAA receptor reveal how it functions and could help improve key drugs - MRC Laboratory of Molecular Biology [www2.mrc-lmb.cam.ac.uk]

- 2. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GABAA receptors: structure, function, pharmacology, and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. GABAA receptor - Wikipedia [en.wikipedia.org]

- 6. GABAA receptors: structure and function in the basal ganglia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bicuculline - Wikipedia [en.wikipedia.org]

- 8. nbinno.com [nbinno.com]

- 9. What are GABAA receptor antagonists and how do they work? [synapse.patsnap.com]

- 10. Advantages of an antagonist: bicuculline and other GABA antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rndsystems.com [rndsystems.com]

- 12. Effects of (+)-bicuculline, a GABAa receptor antagonist, on auditory steady state response in free-moving rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bicuculline induces ictal seizures in the intact hippocampus recorded in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Bicuculline-induced epileptogenesis in the human neocortex maintained in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. docs.axolbio.com [docs.axolbio.com]

- 16. Patch Clamp Protocol [labome.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. Comparison of this compound with bicuculline and picrotoxin as antagonists of amino acid and monoamine depression of neurones in the rat brainstem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Picrotoxin and bicuculline have different effects on lumbar spinal networks and motoneurons in the neonatal rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Antagonist actions of bicuculline methiodide and picrotoxin on extrasynaptic gamma-aminobutyric acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. A functional comparison of the antagonists bicuculline and picrotoxin at recombinant GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Application of Bicuculline Methochloride in Epilepsy Research

Foreword: The Foundational Role of Disinhibition in Epilepsy Modeling

Epilepsy is fundamentally a disorder of network hyperexcitability, a disruption of the delicate balance between neuronal excitation and inhibition. To understand the mechanisms of seizure generation (ictogenesis) and to develop effective anti-epileptic therapies, researchers require tools that can reliably and reproducibly model this hyperexcitable state. Bicuculline methochloride has long been a cornerstone of this endeavor. This guide provides an in-depth exploration of its mechanism, application, and the critical considerations necessary for its effective use in both in vitro and in vivo epilepsy research. We will move beyond simple protocols to dissect the causality behind experimental choices, ensuring a robust and well-validated approach to seizure modeling.

Part 1: The Molecular Mechanism of this compound

Core Action: Competitive Antagonism at the GABAA Receptor

The primary inhibitory neurotransmitter in the mammalian central nervous system is gamma-aminobutyric acid (GABA). Its effect is predominantly mediated by the ionotropic GABAA receptor, a ligand-gated chloride ion channel.[1] When GABA binds to this receptor, it opens the channel, allowing an influx of chloride ions (Cl⁻) that hyperpolarizes the neuron, making it less likely to fire an action potential. This is the essence of synaptic inhibition.

This compound is a potent and selective competitive antagonist of the GABAA receptor.[2][3] It physically binds to or near the same site as GABA, thereby preventing the receptor from being activated by the endogenous neurotransmitter.[2][4] This blockade prevents the influx of chloride ions, effectively removing the "brakes" on neuronal firing. This process, known as disinhibition, leads to a state of hyperexcitability where neurons are more susceptible to depolarization and firing, the cellular hallmark of a seizure.[1][5] While it is primarily a competitive antagonist, some studies suggest it can also act as an allosteric inhibitor of channel opening, stabilizing the receptor in a closed state.[4][6]

This compound is the methochloride salt of (+)-bicuculline.[7] This modification confers significant advantages for research, most notably a high degree of water solubility (up to 100 mM) and greater stability in solution compared to its parent compound.[4][7]

Downstream Consequences of GABAA Receptor Blockade

The immediate effect of blocking GABAA receptors is a reduction in inhibitory postsynaptic potentials (IPSPs). This shifts the balance towards excitation. With inhibition compromised, the effects of excitatory neurotransmitters like glutamate are amplified. This can lead to prolonged neuronal depolarization, known as a paroxysmal depolarization shift (PDS), which is the intracellular correlate of an interictal spike seen in an electroencephalogram (EEG).[5] This enhanced excitation often involves the activation of N-methyl-D-aspartate (NMDA) receptors, which contribute to the prolongation of the epileptiform discharge.[5][8]

Part 2: Application in In Vitro Epilepsy Models

The use of in vitro preparations, such as acute brain slices and neuronal cultures, allows for the controlled study of neuronal networks in isolation. Bicuculline is a standard tool for inducing epileptiform activity in these systems, providing a powerful platform for mechanistic studies and initial drug screening.[1][9]

Inducing Seizure-Like Events in Brain Slices

Acute brain slices, typically from the hippocampus or neocortex, maintain much of their local synaptic circuitry.[9] Perfusion with bicuculline reliably induces spontaneous or stimulus-evoked epileptiform discharges.[5] These events range from single, interictal-like spikes to prolonged, seizure-like events (SLEs) that closely resemble the electrographic patterns of clinical seizures.[10][11]

This protocol outlines a standard procedure for inducing and recording bicuculline-induced epileptiform activity using extracellular field potential recordings.

-

Animal Preparation: Anesthetize a rodent (e.g., P15-P30 Wistar rat) according to approved institutional animal care protocols.

-

Brain Extraction: Perfuse transcardially with ice-cold, oxygenated (95% O₂ / 5% CO₂) cutting solution. Rapidly decapitate and extract the brain into the same solution.

-

Slicing: Prepare 350-400 µm thick horizontal or coronal slices containing the hippocampus using a vibratome in the ice-cold cutting solution.

-

Recovery: Transfer slices to a holding chamber containing artificial cerebrospinal fluid (aCSF) oxygenated with 95% O₂ / 5% CO₂ at 32-34°C for 30 minutes, then allow to equilibrate at room temperature for at least 1 hour.

-

Recording Setup: Place a single slice in a submersion-type recording chamber continuously perfused with oxygenated aCSF at 32-34°C. Position a recording electrode (e.g., glass micropipette filled with aCSF) in the CA1 or CA3 pyramidal cell layer.

-

Induction: After obtaining a stable baseline recording for 10-15 minutes, switch the perfusion to aCSF containing this compound.

-

Causality: A concentration of 10-20 µM is typically sufficient to induce interictal spikes.[11][12] Higher concentrations (50-100 µM) may be required to elicit full seizure-like events.[2] The choice of concentration depends on the research question; lower doses allow for the study of the transition to seizure, while higher doses are used for modeling established seizure activity.

-

-

Data Acquisition: Record extracellular field potentials for 30-60 minutes following bicuculline application. Data is typically amplified, filtered (e.g., 1 Hz - 3 kHz bandpass), and digitized.

-

Analysis: Analyze the recordings for the frequency, amplitude, and duration of interictal spikes and seizure-like events.

Part 3: Application in In Vivo Epilepsy Models